tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
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Overview
Description
tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
The synthesis of tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as n-BuLi and DMF in anhydrous THF at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like NaBH4, and nucleophiles like Grignard reagents
Scientific Research Applications
tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can be compared with other pyrrolo[3,4-d]pyrimidine derivatives, such as:
- tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate These compounds share a similar core structure but differ in their substituents, which can lead to differences in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H17N3O4 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
tert-butyl 2-formyl-4-methoxy-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(18)16-5-8-9(6-16)14-10(7-17)15-11(8)19-4/h7H,5-6H2,1-4H3 |
InChI Key |
LPLQCLRGPVWMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N=C2OC)C=O |
Origin of Product |
United States |
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